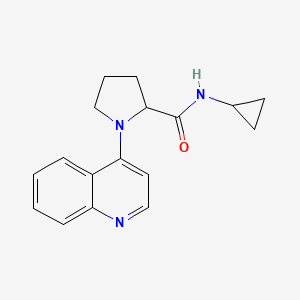
N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has been shown to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer therapy.
Mécanisme D'action
N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide targets RNA polymerase I transcription by binding to the DNA template and inhibiting the formation of the transcription initiation complex. This leads to the inhibition of ribosomal RNA synthesis and subsequent cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide has been shown to have anti-tumor effects in various cancer cell lines, including breast, ovarian, and pancreatic cancer. It has also been shown to have minimal toxicity in normal cells. In addition, N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide has been shown to induce DNA damage and activate the DNA damage response pathway, leading to the activation of p53 and subsequent apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide is its specificity for RNA polymerase I transcription, which makes it a promising candidate for cancer therapy with minimal toxicity in normal cells. However, N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide has limited solubility in water, which can make it difficult to use in certain lab experiments. In addition, N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide has a short half-life in vivo, which can limit its effectiveness as a cancer therapy.
Orientations Futures
For research on N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide include investigating its potential as a combination therapy with other anti-cancer drugs, developing new formulations to improve its solubility and pharmacokinetic properties, and exploring its potential as a therapy for other diseases beyond cancer. In addition, further studies are needed to understand the mechanism of action of N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide and its effects on normal cells.
Méthodes De Synthèse
N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,6-dichloro-3-nitropyridine with 2-(cyclopropylamino)acetonitrile to form the intermediate compound 2-cyclopropylamino-6-nitro-3-pyridinecarbonitrile. This intermediate is then reacted with 1-(2-bromoethyl)pyrrolidine to form N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide.
Applications De Recherche Scientifique
N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide has been extensively studied for its anti-tumor effects in various cancer cell lines. It has been shown to induce DNA damage and inhibit RNA polymerase I transcription, leading to cell cycle arrest and apoptosis in cancer cells. N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(19-12-7-8-12)16-6-3-11-20(16)15-9-10-18-14-5-2-1-4-13(14)15/h1-2,4-5,9-10,12,16H,3,6-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJWYZOIWIRMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=NC3=CC=CC=C32)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7633528.png)
![2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B7633536.png)
![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)
![N-[(5,5-dimethyloxolan-2-yl)methyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633553.png)

![N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide](/img/structure/B7633556.png)

![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4,5-trifluorobenzenesulfonamide](/img/structure/B7633570.png)

![1-(2,5-dimethoxyphenyl)-N-methyl-N-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methanamine](/img/structure/B7633590.png)

![[1-(2,4-difluorophenyl)pyrazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633598.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7633615.png)
![N'-methyl-N'-[1-(4-methylphenyl)butan-2-yl]-N-(1-methylpyrazol-4-yl)oxamide](/img/structure/B7633623.png)